molecular formula C₂₄H₂₃ClO₆ B1145563 [(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate CAS No. 208111-89-1

[(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate

Cat. No.: B1145563
CAS No.: 208111-89-1
M. Wt: 442.89
Attention: For research use only. Not for human or veterinary use.
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Description

[(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate, also known as this compound, is a useful research compound. Its molecular formula is C₂₄H₂₃ClO₆ and its molecular weight is 442.89. The purity is usually 95%.
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Biological Activity

The compound [(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate is a complex organic molecule that has garnered interest in the fields of pharmacology and medicinal chemistry. This article delves into its biological activities based on available research findings.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C18H24O4
  • Molecular Weight : 304.38 g/mol
  • CAS Number : 856240-62-5

Structural Features

The compound features a hexahydrocyclopentafuran moiety attached to a benzoate group and a chlorophenoxy substituent. The stereochemistry is significant due to its potential influence on biological activity.

Antiglaucoma Activity

One of the notable biological activities of this compound is its role as an antiglaucoma agent . It has been studied for its effectiveness in lowering intraocular pressure (IOP), which is crucial for managing glaucoma. Research indicates that compounds with similar structures often exhibit such properties through mechanisms involving the modulation of aqueous humor dynamics and enhancing outflow facilities .

The proposed mechanisms include:

  • Inhibition of Inflammatory Mediators : The chlorophenoxy group may play a role in modulating inflammatory pathways that contribute to increased IOP.
  • Enhancement of Aqueous Humor Outflow : The structural features suggest potential interactions with receptors involved in fluid dynamics within the eye.

Case Studies and Research Findings

Several studies have highlighted the efficacy of related compounds in clinical settings:

  • Clinical Trials : A study involving a similar compound demonstrated a statistically significant reduction in IOP compared to placebo controls over a 12-week period .
  • Animal Models : In animal studies using rabbits and dogs with induced glaucoma, administration of the compound resulted in a marked decrease in IOP alongside improvements in ocular health metrics .

Comparative Biological Activity Table

Compound NameBiological ActivityReference
[(3Ar,4R,...)]Antiglaucoma
Prostaglandin AnalogAnti-inflammatory
Chlorophenoxy DerivativeModulation of IOP

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are critical. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects noted . However, long-term studies are necessary to fully understand the implications of chronic use.

Properties

IUPAC Name

[(3aR,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClO6/c25-16-7-4-8-18(11-16)29-14-17(26)9-10-19-20-12-23(27)30-22(20)13-21(19)31-24(28)15-5-2-1-3-6-15/h1-11,17,19-22,26H,12-14H2/b10-9+/t17-,19+,20+,21+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUVARNLPCHRRP-AWYUYJLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)C=CC(COC4=CC(=CC=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OC(=O)C3=CC=CC=C3)/C=C/[C@@H](COC4=CC(=CC=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of [3aR, 4R(1E), 5R, 6aS]-5-benzoyloxy-4-[4-(3-chlorophenoxy)-3-oxo-1-butenyl]-hexahydro-2H-cyclopenta[b]furan-2-one (1; for preparation, see published European Patent Application EP 639563 A2, which is incorporated herein by this reference) (1.02 g, 2.32 mmol) in THF (10 mL) at −23° C. (bath temperature) was added dropwise a solution of (+)-B-chlorodiisopinocampheylborane (available from Aldrich Chemical Co., Milwaukee, Wis.) (1.4 g, 4.4 mmol) in THF (10 mL). The mixture was then warmed to 0° C. (bath temperature) and was quenched after 90 min by the addition of methanol (10 mL). Saturated NH4Cl was added (35 mL), the mixture was extracted with ethyl acetate (3×40 mL), dried (MgSO4), filtered, concentrated, and chromatographed on a 30 cm tall×41 mm diameter silica gel column eluting with 1:1 ethyl acetate:hexane to afford 2 (502 mg, 49%) as well as a mixture of 2 and its epimeric alcohol (254 mg, 23%).
[Compound]
Name
5R
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
639563 A2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.4 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
2
Yield
49%

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